N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine
Description
N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine is a heterocyclic aromatic compound featuring a dibenzofuran core substituted with an amine group at the 3-position, which is further linked to a naphthalen-2-yl moiety. This structure combines the electron-rich dibenzofuran system with the extended π-conjugation of naphthalene, making it a promising candidate for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) . Its molecular formula is C₂₂H₁₅NO, with a molecular weight of 309.36 g/mol . The compound is typically synthesized via copper-mediated amination or palladium-catalyzed coupling reactions, as evidenced by similar dibenzofuran-3-amine derivatives .
Properties
Molecular Formula |
C22H15NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-naphthalen-2-yldibenzofuran-3-amine |
InChI |
InChI=1S/C22H15NO/c1-2-6-16-13-17(10-9-15(16)5-1)23-18-11-12-20-19-7-3-4-8-21(19)24-22(20)14-18/h1-14,23H |
InChI Key |
QBUMWEJYTMMJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine typically begins with dibenzofuran and naphthalene derivatives.
Reaction Conditions: The synthesis involves a series of reactions, including nitration, reduction, and amination.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine:
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block in drug discovery.
Industry:
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby enhancing the efficiency and lifespan of the device
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine with structurally related compounds, focusing on molecular properties, optoelectronic performance, and applications.
Key Findings:
Structural Impact on Optoelectronic Performance :
- The naphthalen-2-yl group in the target compound enhances π-conjugation compared to simpler phenyl substituents (e.g., N-Phenyldibenzo[b,d]furan-3-amine), leading to higher charge mobility and efficiency in OLED devices .
- Steric Effects : Bulky substituents like 4-isopropylphenyl improve thermal stability and device lifetime by reducing molecular aggregation .
Comparison with Triazine Derivatives :
- DBFTRz, which incorporates electron-deficient triazine groups, exhibits superior electron-transport properties compared to the target compound. However, the naphthyl-substituted derivative may offer better hole injection due to its electron-rich structure .
Synthetic Accessibility :
- Copper-mediated amination (e.g., ) yields dibenzofuran-3-amine derivatives in ~73% efficiency, but palladium-catalyzed Buchwald-Hartwig couplings () are preferred for attaching bulky aryl groups .
Device Performance :
- In blue OLEDs, DBF-BP (a derivative of N-(4-isopropylphenyl)dibenzo[b,d]furan-3-amine) achieves a high external quantum efficiency (EQE) of ~6.08% and a CIE y value of 0.139, meeting display industry standards . The target compound’s naphthyl group could further improve these metrics due to enhanced charge balance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Reductive amination : Using Pd/NiO catalysts under hydrogen atmospheres at 25°C, achieving yields up to 95% (e.g., for analogous dibenzo-furan-amine derivatives) .
- Cu(II)-mediated amination : Employing Cu(OTf)₂ with CsOH·H₂O and 1,10-phenanthroline in HFIP solvent, yielding regioisomers (e.g., dibenzo[b,d]furan-3-amine and -1-amine) with combined yields of ~73% .
- Key Variables : Catalyst loading (1.1 wt% Pd/NiO vs. 10 mol% Cu(OTf)₂), solvent polarity (HFIP vs. hydrogen gas), and reaction time (6–10 hours) critically affect regioselectivity and purity.
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., naphthalene vs. dibenzofuran protons) in CDCl₃ at 400 MHz. For example, dibenzo[b,d]furan-3-amine derivatives show distinct shifts at δ 6.8–8.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈N₂O).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). For dibenzo[b,d]furan derivatives, HOMO levels typically localize on the amine-naphthalene moiety, influencing charge transport in OLEDs .
- Excited-State Dynamics : Time-dependent DFT (TD-DFT) models predict emission wavelengths; e.g., derivatives with electron-withdrawing groups show blue shifts .
Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Isomer Identification : Use preparative TLC or HPLC to separate regioisomers (e.g., 3-amine vs. 1-amine derivatives), followed by NOESY NMR to confirm spatial proximity of protons .
- Dynamic Effects : Consider rotational barriers in hindered aryl-amine bonds; variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .
Q. What strategies optimize the compound’s performance in organic light-emitting diodes (OLEDs)?
- Methodological Answer :
- Host-Guest Engineering : Incorporate into host materials (e.g., 9-isopropyl-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene cores) to enhance triplet exciton confinement. Dibenzo[b,d]furan-3-amine derivatives improve hole-blocking efficiency due to high triplet energy (T₁ ~2.8 eV) .
- Device Architecture : Layer the compound in tandem OLEDs with HAT-CN (1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile) as a charge-generation layer to reduce driving voltage .
Q. How does molecular docking explain the compound’s potential antibacterial activity against uropathogens?
- Methodological Answer :
- Target Selection : Dock the compound against Fim-H receptor (PDB ID: 4X5R) using AutoDock Vina. Key interactions include hydrogen bonds between the amine group and Thr52/Asn138 residues .
- ADME Profiling : Predict pharmacokinetics (e.g., LogP ~3.5) using SwissADME; the dibenzofuran core enhances metabolic stability compared to simpler aryl amines .
Data Contradiction Analysis
Q. How should discrepancies in reported catalytic efficiencies (e.g., Pd/NiO vs. Cu(OTf)₂) be reconciled?
- Methodological Answer :
- Mechanistic Studies : Probe intermediates via in situ FTIR or EPR spectroscopy. Pd/NiO facilitates hydrogenation steps, while Cu(II) mediates single-electron transfer (SET) pathways .
- Substrate Scope Limitations : Pd/NiO is more effective for electron-rich aryl aldehydes, whereas Cu(OTf)₂ tolerates sterically hindered substrates .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
